molecular formula C14H9N3O3 B3013619 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 54494-14-3

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B3013619
CAS No.: 54494-14-3
M. Wt: 267.244
InChI Key: NQGTYJDQRUFQJW-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a 2-nitrophenyl group at position 3.

Properties

IUPAC Name

5-(2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-9-5-4-8-11(12)14-15-13(16-20-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGTYJDQRUFQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Major Products

    Reduction: 5-(2-Aminophenyl)-3-phenyl-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that modifications to the oxadiazole structure can enhance biological activity. A notable example includes the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of cancer cell lines with an IC50 value of approximately 92.4 µM .

Mechanism of Action
The mechanism through which 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole exerts its effects is often linked to its ability to induce apoptosis in cancer cells. This has been observed in several studies where oxadiazole derivatives were evaluated for their ability to trigger cell death pathways in cancerous tissues .

Drug Resistance Studies
Additionally, research has focused on overcoming multidrug resistance (MDR) in cancer therapy. Compounds similar to this compound have been investigated for their ability to reverse MDR mechanisms associated with ATP-binding cassette (ABC) transporters . This aspect is crucial for enhancing the efficacy of existing chemotherapeutics.

Antiparasitic Properties
Beyond cancer treatment, this compound derivatives have shown promise against parasitic infections. For instance, certain oxadiazoles have been effective against Trypanosoma cruzi and Leishmania species. The compound's structural characteristics allow it to interact with biological targets in these pathogens effectively .

Material Science Applications

Explosives and Oxidizing Agents
The nitro group present in this compound suggests potential applications in materials science, particularly as an oxidizing agent or in the development of explosives. The oxidizing properties of nitro compounds are well-documented; however, specific studies on this compound's application in such areas are still limited.

Research Findings Summary Table

Application Area Findings References
Anticancer ActivityModerate activity against various cancer cell lines; apoptosis induction observed ,
Antiparasitic ActivityEffective against Trypanosoma cruzi and Leishmania ,
Material SciencePotential use as an oxidizing agent due to nitro group

Case Studies and Insights

  • Anticancer Derivatives : A study explored a series of 1,2,4-oxadiazole derivatives and their cytotoxic effects on multiple cancer cell lines. Modifications led to variations in potency, highlighting the importance of structural changes for improved therapeutic outcomes .
  • Overcoming Drug Resistance : Research demonstrated that certain oxadiazole derivatives could reverse drug resistance mechanisms in leukemia cells when used alongside conventional treatments like doxorubicin . This finding underscores the potential for these compounds in combination therapies.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents on the oxadiazole ring significantly alter physical properties such as melting points, solubility, and spectroscopic characteristics.

Table 1: Comparison of Key Physical and Spectral Data
Compound Name Substituents (Position 5) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference ID
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole 2-Nitrophenyl N/A N/A Discontinued (no experimental data available)
5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole (5g) 4-Methoxyphenyl 236–237 90 IR: 3432 cm⁻¹ (NH); $^1$H NMR: δ 2.50 (s, CH3)
5-(3-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole (4d) 3-Nitrophenyl 284–286 87 IR: 1711 cm⁻¹ (C=O); $^1$H NMR: δ 7.97 (d, Ar-H)
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl + Methyl N/A N/A Molecular formula: C₉H₇N₃O₃; MW: 205.17

Key Observations :

  • Methoxy vs. Nitro Substituents : Methoxy groups (as in 5g) enhance electron density on the ring, reflected in lower IR absorption frequencies (e.g., 3432 cm⁻¹ for NH stretching) compared to nitro-substituted analogs .

Photophysical and Electronic Properties

  • Excited-State Acidity: 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes excited-state proton transfer (ESPT) in non-polar solvents, forming a tautomeric structure with red-shifted emission. In contrast, its 3-(2-hydroxyphenyl) isomer lacks coplanarity between the aryl and oxadiazole rings, suppressing ESPT .
  • Aromaticity Effects: Bathochromic shifts in UV-Vis spectra (λmax) are observed in 3,5-diphenyl-1,2,4-oxadiazoles due to extended conjugation, whereas monosubstituted derivatives exhibit weaker electronic transitions .

Structural and Computational Insights

  • DFT Studies : Quantum chemical calculations on 3-sulfanyl-5-(2-hydroxyphenyl)-1,2,4-triazoles reveal that electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity by increasing electrophilicity (ΔE₁) and charge distribution (ΣQ) .
  • logP and Solubility : 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) demonstrates higher lipophilicity compared to polar analogs like 5g (logP < 3), influencing bioavailability .

Biological Activity

5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring substituted with a nitrophenyl group and a phenyl group. This unique structure contributes to its reactivity and biological activity. The nitrophenyl moiety can undergo reduction to form reactive intermediates that interact with cellular components, influencing various biological processes .

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies show that derivatives of oxadiazole exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives have been reported to possess better activity against gram-positive species . In vitro tests demonstrated that specific oxadiazole compounds significantly inhibited the growth of various microbial strains.

Anticancer Activity

This compound has also shown promising results in cancer research. It has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HUH7). The compound's cytotoxicity was assessed through IC50 values, revealing effective inhibition of cell proliferation. Notably, some derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Biological Macromolecules : The compound can bind to enzymes and receptors, modulating their activity. This interaction may lead to the induction of apoptosis in cancer cells .
  • Reactive Intermediates Formation : The reduction of the nitrophenyl group generates reactive intermediates that can damage cellular components .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the oxadiazole ring significantly affect its potency. For example:

CompoundIC50 (µM)Activity Type
This compound10.5Anticancer
5-Methyl-2-(2-nitrophenyl)oxazole15.0Anticancer
5-(4-Nitrophenyl)-1,2,4-oxadiazole25.0Antimicrobial

These findings suggest that specific substitutions can enhance or diminish the biological efficacy of oxadiazole derivatives .

Case Studies

Several studies have documented the biological activities of oxadiazoles:

  • Anticancer Study : A study evaluated various oxadiazole derivatives against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value of 0.23 µM and induced apoptosis through DNA damage mechanisms .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of oxadiazoles against HUH7 liver carcinoma cells and found that certain compounds had better IC50 values than established antibiotics .

Q & A

Q. Methodological Guidance

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hrs) and byproduct formation.
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Workup Protocol : Employ aqueous-organic biphasic extraction to remove unreacted starting materials .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) against proteins (e.g., EGFR or PARP) identifies binding modes. Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Key interactions include hydrogen bonding with the oxadiazole oxygen and π-stacking with the phenyl ring .

How does the nitro group influence spectroscopic properties?

Basic Research Question
The nitro group causes a bathochromic shift in UV-Vis spectra (λmax ~300 nm) due to n→π* transitions. In IR, asymmetric NO₂ stretching appears at ~1520 cm⁻¹. ¹H NMR signals for ortho-nitro protons are deshielded (δ ~8.2–8.5 ppm) due to electron withdrawal .

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